molecular formula C13H28NO3P B14456902 Methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester CAS No. 71293-85-1

Methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester

Cat. No.: B14456902
CAS No.: 71293-85-1
M. Wt: 277.34 g/mol
InChI Key: OGHMWBWBXSUGQH-UHFFFAOYSA-N
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Description

Methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester is an organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a cyclohexyl group and a 2-(diethylamino)ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester typically involves the reaction of methylphosphonic acid with cyclohexanol and 2-(diethylamino)ethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, leading to the disruption of normal biochemical pathways. This inhibition can result in various physiological effects, depending on the target enzyme and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organophosphorus esters such as:

  • Isopropyl methylphosphonic acid
  • Pinacolyl methylphosphonic acid
  • Cyclohexyl methylphosphonic acid

Uniqueness

Methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester is unique due to its specific ester group and the presence of the cyclohexyl and diethylaminoethyl moieties. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

71293-85-1

Molecular Formula

C13H28NO3P

Molecular Weight

277.34 g/mol

IUPAC Name

2-[cyclohexyloxy(methyl)phosphoryl]oxy-N,N-diethylethanamine

InChI

InChI=1S/C13H28NO3P/c1-4-14(5-2)11-12-16-18(3,15)17-13-9-7-6-8-10-13/h13H,4-12H2,1-3H3

InChI Key

OGHMWBWBXSUGQH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOP(=O)(C)OC1CCCCC1

Origin of Product

United States

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